molecular formula C11H10FNO3 B11813662 8-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

8-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B11813662
M. Wt: 223.20 g/mol
InChI Key: LLMVDBFCIRJJJE-UHFFFAOYSA-N
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Description

8-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a fluorinated quinoline derivative. This compound is part of a broader class of quinoline-based molecules known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 8-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of methylquinoline-2(1H)-one with specific reagents can yield the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

8-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit bacterial DNA-gyrase, leading to the disruption of bacterial DNA replication and cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their high antibacterial activity .

Comparison with Similar Compounds

8-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be compared with other similar compounds, such as:

These compounds share a common quinoline core but differ in their specific substituents, which influence their biological activities and applications.

Properties

Molecular Formula

C11H10FNO3

Molecular Weight

223.20 g/mol

IUPAC Name

8-fluoro-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxylic acid

InChI

InChI=1S/C11H10FNO3/c1-13-9(14)5-7(11(15)16)6-3-2-4-8(12)10(6)13/h2-4,7H,5H2,1H3,(H,15,16)

InChI Key

LLMVDBFCIRJJJE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C2=C1C(=CC=C2)F)C(=O)O

Origin of Product

United States

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